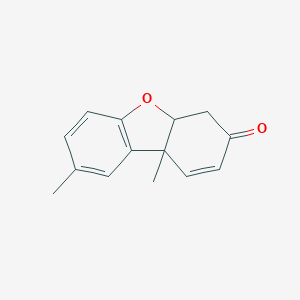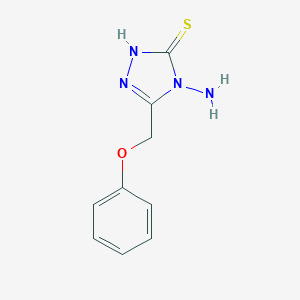
4-氨基-5-(苯氧甲基)-4H-1,2,4-三唑-3-硫醇
描述
The compound “4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds . It contains a phenoxymethyl group attached to the 5-position of the 1,2,4-triazole ring and a thiol group attached to the 3-position . This compound is part of a class of molecules that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles . The resulting compound is then treated with various substituted aromatic aldehydes to yield 4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones . Further reaction with chloroacetic acid yields 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives .Molecular Structure Analysis
The molecular structure of “4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” can be inferred from its name and the general structure of 1,2,4-triazoles . A crystal structure of a similar compound, 4-phenoxymethyl-GABA, bound as an external aldimine with PLP in the effector binding site of GabR, suggests that this compound is capable of binding and reacting in the same manner as the native effector ligand .科学研究应用
Anticancer Activity
This triazole derivative has been studied for its potential as an anticancer agent . It targets Matrix Metalloproteinases (MMPs) , which are crucial in tumor progression, angiogenesis, tissue invasion, and migration . Compounds with similar structures have shown promising cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines, suggesting that this compound could also be effective in cancer treatment.
Enzyme Inhibition
The compound’s ability to inhibit MMPs, particularly MMP-9 , is significant for its application in cancer therapy. MMP-9 inhibitors can prevent the degradation of the extracellular matrix, which is a critical step in cancer metastasis . The compound’s inhibitory effects on MMPs could be leveraged to develop new therapeutic agents.
Molecular Docking Studies
Molecular docking studies are essential for understanding how a compound interacts with its target enzyme. For this triazole derivative, docking studies can reveal its affinity for the active site of MMP-9, providing insights into its potential effectiveness as an inhibitor and aiding in the design of more potent derivatives .
Biochemical Assays
The compound can be used in biochemical assays to measure MMP activity. By incorporating a thioester bond that can be cleaved by MMPs, researchers can detect the enzymatic activity through the production of a sulfhydryl group, which reacts with specific reagents to form detectable products .
Synthesis of Derivatives
The structure of this compound allows for the synthesis of various derivatives, which can be used to study the relationship between chemical structure and biological activity. These derivatives can be synthesized using different substituents to enhance their pharmacological properties .
Drug Design and Development
The compound’s structure and properties make it a valuable scaffold for drug design. By modifying its molecular structure, researchers can develop new drugs with improved specificity and efficacy for treating various diseases, including cancer .
未来方向
The future directions for research on “4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Additionally, more research is needed to determine its physical and chemical properties and safety and hazards. This compound could potentially be a target for the development of new antimicrobial agents .
属性
IUPAC Name |
4-amino-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c10-13-8(11-12-9(13)15)6-14-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDBJOGLFPYJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196246 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
4461-15-8 | |
| Record name | 4-Amino-2,4-dihydro-5-(phenoxymethyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



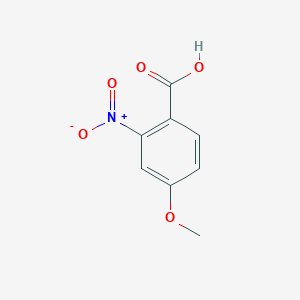

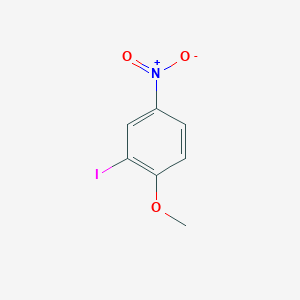
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
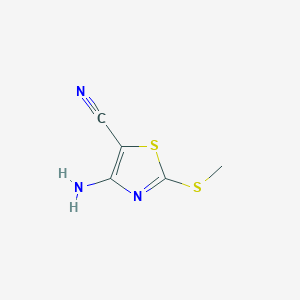
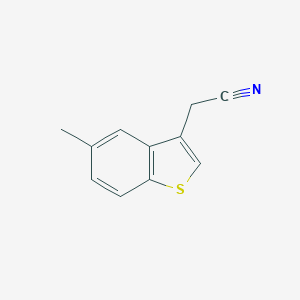
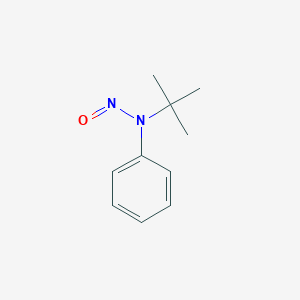
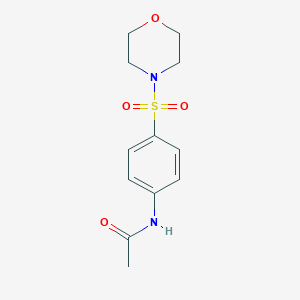
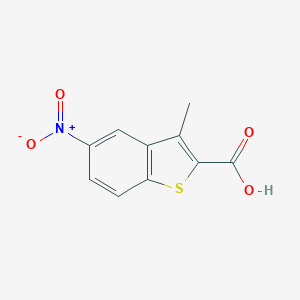
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)


